molecular formula C24H26N2O4S B2720717 9-(4-Methylpiperidin-1-yl)-8-tosyl-2,3-dihydro-[1,4]dioxino[2,3-g]quinoline CAS No. 866848-41-1

9-(4-Methylpiperidin-1-yl)-8-tosyl-2,3-dihydro-[1,4]dioxino[2,3-g]quinoline

Cat. No. B2720717
CAS RN: 866848-41-1
M. Wt: 438.54
InChI Key: IAUSJZQBOOLVDA-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that likely contains a quinoline core, which is a type of heterocyclic aromatic organic compound. It also seems to contain a methylpiperidine group, which is a type of piperidine and a tosyl group, which is a type of sulfonyl .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of several different functional groups. The quinoline core would provide a planar, aromatic region, while the methylpiperidine and tosyl groups would add additional complexity .


Chemical Reactions Analysis

Quinoline compounds are known to participate in a variety of chemical reactions. They can act as weak bases, forming salts with acids, and they can undergo both electrophilic and nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Quinoline compounds are generally stable and have low reactivity. They are also typically soluble in organic solvents .

Mechanism of Action

Without specific context, it’s difficult to predict the mechanism of action of this compound. The biological activity of quinoline derivatives can vary widely depending on the specific structure and functional groups present .

Safety and Hazards

As with any chemical compound, handling this compound would require appropriate safety precautions. Without specific information, it’s difficult to provide detailed safety and hazard information .

Future Directions

The study and development of quinoline derivatives is a vibrant field due to their wide range of biological activities. Future research could involve exploring the synthesis of new derivatives, investigating their biological activities, and developing them into effective therapeutic agents .

properties

IUPAC Name

8-(4-methylphenyl)sulfonyl-9-(4-methylpiperidin-1-yl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O4S/c1-16-3-5-18(6-4-16)31(27,28)23-15-25-20-14-22-21(29-11-12-30-22)13-19(20)24(23)26-9-7-17(2)8-10-26/h3-6,13-15,17H,7-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAUSJZQBOOLVDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=C(C=NC3=CC4=C(C=C32)OCCO4)S(=O)(=O)C5=CC=C(C=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-(4-Methylpiperidin-1-yl)-8-tosyl-2,3-dihydro-[1,4]dioxino[2,3-g]quinoline

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